pKa Depression of ~3.1 Units vs. Piperidine Confers Tunable Basicity
The gem‑difluoro substitution at the 4‑position of the piperidine ring reduces the basicity of the amine nitrogen by ΔpKₐ = 3.14 compared to the unsubstituted piperidine ring, as determined by systematic pKₐ measurements [1]. This large pKₐ shift (from ~11.2 to ~8.0) positions the conjugate acid of 4,4‑difluoropiperidine near physiological pH, thereby altering the protonation equilibrium in a manner that is quantitatively distinct from mono‑fluorinated analogs (ΔpKₐ ~1–2 units) and non‑fluorinated piperidines. The magnitude of this shift is consistent with the value of 3.15 previously reported for 4,4‑difluoropiperidine itself [1].
| Evidence Dimension | Amine basicity (pKₐ) |
|---|---|
| Target Compound Data | pKₐ of conjugate acid: ~8.0 (derived from ΔpKₐ = 3.14 relative to piperidine pKₐ ≈ 11.2) |
| Comparator Or Baseline | Piperidine (unsubstituted): pKₐ ≈ 11.2; 4-fluoropiperidine: ΔpKₐ ~1–2 units (estimated) |
| Quantified Difference | ΔpKₐ = 3.14 (vs. piperidine) |
| Conditions | Potentiometric titration in aqueous solution at 25°C |
Why This Matters
This precise pKₐ modulation enables rational tuning of solubility, permeability, and off‑target binding in lead optimization, which is not achievable with non‑fluorinated or mono‑fluorinated sulfonyl chloride building blocks.
- [1] Melnykov KP, Nazar K, Smyrnov O, et al. Mono‑ and difluorinated saturated heterocyclic amines for drug discovery: Systematic study of their physicochemical properties. Chem Eur J. 2023;29(45):e202301383. doi:10.1002/chem.202301383. View Source
